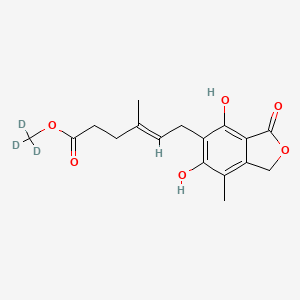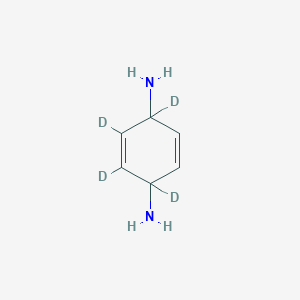
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine is a deuterated derivative of cyclohexa-2,5-diene-1,4-diamine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine can be synthesized through several methods. One common approach involves the deuteration of cyclohexa-2,5-diene-1,4-diamine using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium atoms into the molecule.
Another method involves the use of deuterated reagents in the synthesis of cyclohexa-2,5-diene-1,4-diamine. For example, starting from deuterated benzene, a series of reactions including nitration, reduction, and deuteration can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process parameters, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound into deuterated cyclohexane derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. In biological systems, the compound may interact with enzymes and receptors, leading to altered metabolic pathways and reduced rates of degradation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-diamine: The non-deuterated analog of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine.
1,2,3,4-Tetradeuteriobenzene: A deuterated derivative of benzene with similar isotopic composition.
Deuterated cyclohexane: Another deuterated compound with a similar cyclic structure.
Uniqueness
This compound is unique due to its specific deuterium incorporation at the 1,2,3,4 positions of the cyclohexa-2,5-diene-1,4-diamine ring. This specific isotopic labeling allows for detailed studies of reaction mechanisms and isotope effects, making it a valuable tool in both chemical and biological research.
Properties
IUPAC Name |
1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-1-2-6(8)4-3-5/h1-6H,7-8H2/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZDWNYQSGAOV-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C=CC1([2H])N)([2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
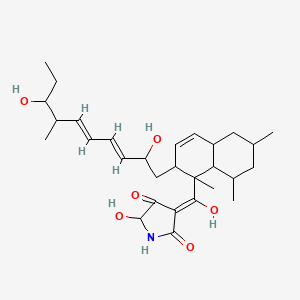
![Oxiranecarboxaldehyde, 3-(3-pentenyl)-, [2R-[2alpha,3beta(E)]]- (9CI)](/img/new.no-structure.jpg)
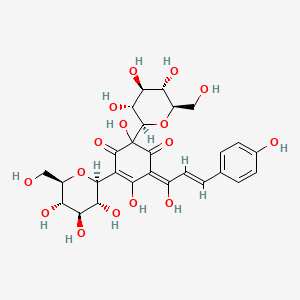
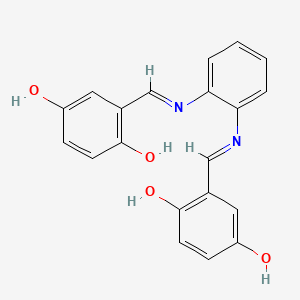
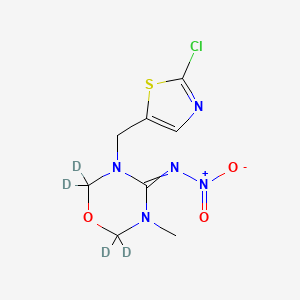
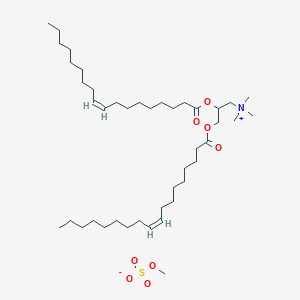
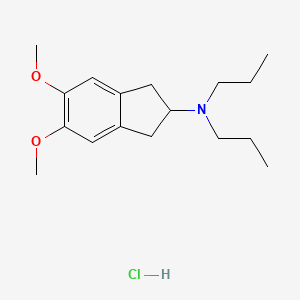
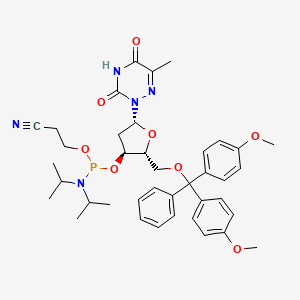
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
